molecular formula C17H12F6O3 B8768896 4-((2,4-Bis(trifluoromethyl)benzyl)oxy)-3-methoxybenzaldehyde

4-((2,4-Bis(trifluoromethyl)benzyl)oxy)-3-methoxybenzaldehyde

Cat. No. B8768896
M. Wt: 378.26 g/mol
InChI Key: ANYANJXMVRWDHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07977489B2

Procedure details

To a flask was added 1-bromomethyl-2,4-bis-trifluoromethyl-benzene (2.27 g, 7.39 mmol), vanillin (1.12 g, 1 equiv), DMF (23 mL) and fine mesh K2CO3 (5.11 g, 37 mmol). The reaction slurry was stirred at 70° C. for 15 h. The reaction solution was diluted with EtOAc (120 mL), filtered through a Buchner funnel, washed with sat NH4Cl (50 mL×2), dried over Na2SO4, filtered, and concentrated. The crude material was chromatographed (SiO2, Hex/EtOAc: 100:0 to 70:30) to yield intermediate product (2.79 g, 86%). 1H NMR (400 MHz, CDCl3) δ 9.88 (s, 1H), 7.97 (d, J=8 Hz, 1H), 7.96 (s, 1H), 7.85 (d, J=8 Hz, 1H), 7.48 (s, 1H), 7.42 (d, J=8 Hz, 1H), 6.93 (d, J=8 Hz, 1H), 5.48 (s, 2H), 3.99 (s, 3H); MS (ESI) 379 (MH+).
Quantity
2.27 g
Type
reactant
Reaction Step One
Quantity
1.12 g
Type
reactant
Reaction Step One
Name
Quantity
23 mL
Type
reactant
Reaction Step One
Name
Quantity
5.11 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step Two
Yield
86%

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]([F:12])([F:11])[F:10])=[CH:5][C:4]=1[C:13]([F:16])([F:15])[F:14].[O:17]=[CH:18][C:19]1[CH:27]=[CH:26][C:24]([OH:25])=[C:21]([O:22][CH3:23])[CH:20]=1.CN(C=O)C.C([O-])([O-])=O.[K+].[K+]>CCOC(C)=O>[F:14][C:13]([F:16])([F:15])[C:4]1[CH:5]=[C:6]([C:9]([F:12])([F:11])[F:10])[CH:7]=[CH:8][C:3]=1[CH2:2][O:25][C:24]1[CH:26]=[CH:27][C:19]([CH:18]=[O:17])=[CH:20][C:21]=1[O:22][CH3:23] |f:3.4.5|

Inputs

Step One
Name
Quantity
2.27 g
Type
reactant
Smiles
BrCC1=C(C=C(C=C1)C(F)(F)F)C(F)(F)F
Name
Quantity
1.12 g
Type
reactant
Smiles
O=CC1=CC(OC)=C(O)C=C1
Name
Quantity
23 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
5.11 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Two
Name
Quantity
120 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The reaction slurry was stirred at 70° C. for 15 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a Buchner funnel
WASH
Type
WASH
Details
washed with sat NH4Cl (50 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude material was chromatographed (SiO2, Hex/EtOAc: 100:0 to 70:30)

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
FC(C1=C(COC2=C(C=C(C=O)C=C2)OC)C=CC(=C1)C(F)(F)F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.79 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 100.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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